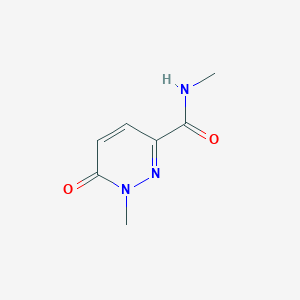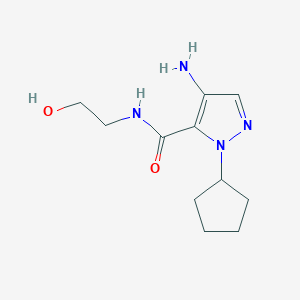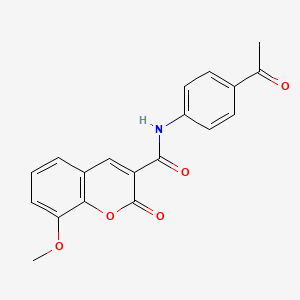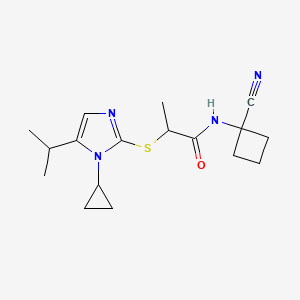![molecular formula C19H23N3OS B2966968 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897459-22-2](/img/structure/B2966968.png)
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a novel compound with an intriguing chemical structure. It belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key synthetic routes is the optimization of a virtual screening hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) . The yield for the synthesis is approximately 80%, and the melting point ranges from 236°C to 238°C. The compound’s 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical structure .
Molecular Structure Analysis
The molecular structure of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide consists of an imidazo[2,1-b]thiazole scaffold, with a phenyl group at position 6. The acetamide moiety is attached to the nitrogen atoms via N,N-dipropyl substituents. The compound’s 1H-NMR and 13C-NMR data confirm the presence of these functional groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of the imidazo[2,1-b]thiazole scaffold have shown cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Specifically, certain derivatives demonstrated inhibitory effects on VEGFR2, a key target in cancer therapy, suggesting that these compounds could be developed as novel anticancer drugs .
Antifungal and Antibacterial Properties
Imidazo[2,1-b]thiazole derivatives have been reported to possess broad-spectrum antifungal and antibacterial activities. These properties make them valuable in the development of new treatments for infectious diseases caused by fungi such as Trichophyton rubrum and bacteria .
Anti-inflammatory Applications
Compounds with the imidazo[2,1-b]thiazole structure have been identified to exhibit significant anti-inflammatory activities. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antihypertensive Effects
The imidazo[2,1-b]thiazole derivatives have also been explored for their antihypertensive effects. They could contribute to the development of new medications for managing high blood pressure .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
These compounds have been studied for their role as CFTR-selective potentiators. This application is particularly relevant in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system .
Analgesic Properties
Research has indicated that imidazo[2,1-b]thiazole derivatives can have analgesic effects, which could be beneficial in pain management strategies .
Anticancer Drug Development
The scaffold of imidazo[2,1-b]thiazole is being used to design and synthesize novel compounds for anticancer therapy. The focus is on creating small-molecule inhibitors that can manage malignancies more effectively .
Dermatological Applications
Some derivatives have shown high activity against dermatophytes, which are a group of fungi causing skin, hair, and nail infections. This suggests potential applications in the treatment of dermatological conditions .
properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGCJFWXITSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)



![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)


![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)